7-Benzyloxy-4-hydroxy-6-methoxycinnoline is a chemical compound belonging to the class of cinnoline derivatives. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of diseases associated with angiogenesis and inflammation. Cinnolines, including this compound, are characterized by their bicyclic structure, which contributes to their biological activity.
The synthesis of 7-Benzyloxy-4-hydroxy-6-methoxycinnoline typically involves multi-step organic reactions. One common method includes the reaction of appropriate benzaldehydes with hydrazine derivatives under acidic or basic conditions to form the cinnoline skeleton. The specific steps may vary depending on the substituents introduced at different positions on the cinnoline ring.
The molecular structure of 7-Benzyloxy-4-hydroxy-6-methoxycinnoline can be described as follows:
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm the presence of functional groups and molecular integrity .
7-Benzyloxy-4-hydroxy-6-methoxycinnoline can undergo various chemical reactions, including:
These reactions typically require specific catalysts or reagents, such as acids or bases, and are performed under controlled conditions to optimize yield and selectivity .
The mechanism of action for 7-Benzyloxy-4-hydroxy-6-methoxycinnoline primarily involves its interaction with biological targets related to angiogenesis and inflammation. It has been shown to inhibit vascular endothelial growth factor (VEGF) receptor tyrosine kinase activity, which is crucial in processes like tumor growth and vascular permeability.
Studies indicate that this compound exhibits significant activity against VEGF receptors while also having some inhibitory effects on epidermal growth factor receptor tyrosine kinases. This dual action may contribute to its therapeutic potential in treating cancer and inflammatory diseases .
Relevant data regarding these properties can be derived from experimental studies that assess solubility, melting point, and reactivity profiles .
7-Benzyloxy-4-hydroxy-6-methoxycinnoline has potential applications in:
The cinnoline nucleus (benzopyridazine) is a bicyclic heteroaromatic system comprising a benzene ring fused to a pyridazine. Its significance as a pharmacophore stems from three key attributes:
Table 1: Key Molecular Attributes of the Cinnoline Pharmacophore
Position | Electron Density Profile | Common Bioisosteres | Impact on Target Engagement |
---|---|---|---|
C4 | Electron-rich (enolizable) | Quinolin-4-ol, Chromen-4-one | H-bond donation to kinase backbone |
C6/C7 | Moderate electron deficiency | Indole C5/C6, Benzothiazole C6/C7 | Hydrophobic pocket filling |
N1/N2 | Strongly electron-deficient | Pyridazine N1/N2, Phthalazine N2 | Cation-π interactions |
The antiangiogenic efficacy of 7-benzyloxy-4-hydroxy-6-methoxycinnoline derives from precision functionalization at three critical positions:
Contributes to chelation potential with catalytic metal ions (Mg²⁺, Zn²⁺) in kinase domains
6-Methoxy Group:
Enhances membrane permeability through balanced lipophilicity (logP increase ≈ 0.8)
7-Benzyloxy Group:
Table 2: Substituent Effects on Antiangiogenic Potency
Position | Electron Effect | Spatial Requirement | Impact on VEGF-R2 IC₅₀ |
---|---|---|---|
4-OH | Strong -M/-I | 3.5 Å H-bond radius | 0.22 ± 0.05 µM |
6-OCH₃ | Moderate +R | Cone angle 70° | 0.18 ± 0.03 µM (vs 1.4 µM for 6-H) |
7-OBn | Negligible | 9.2 Å hydrophobic length | 0.11 ± 0.02 µM (vs 0.8 µM for 7-OH) |
The benzyloxy group at C7 exemplifies sophisticated prodrug design. Its cleavage liberates the active phenolic compound intracellularly, simultaneously enhancing bioavailability and prolonging therapeutic exposure. This modification overcomes the rapid glucuronidation observed in first-generation 4,7-dihydroxycinnolines while maintaining affinity for the hypoxic tumor microenvironment [2].
The development of cinnoline-based VEGF inhibitors progressed through three distinct generations:
The structural evolution reflects a shift from simple hinge-binding motifs to sophisticated multi-functional inhibitors that simultaneously address potency, selectivity, and pharmacokinetic challenges. The 7-benzyloxy modification represents a critical innovation by transforming a metabolic liability into a tunable pro-drug feature, establishing this chemotype as a versatile scaffold for next-generation antiangiogenic agents.
CAS No.: 6989-21-5
CAS No.: 676-99-3
CAS No.: 111818-57-6
CAS No.: 91106-25-1
CAS No.: 3087-02-3